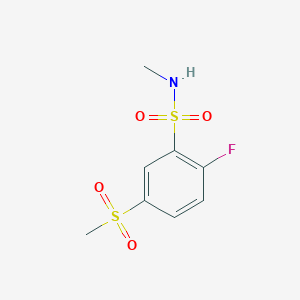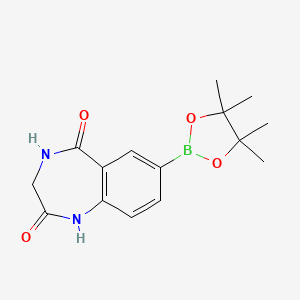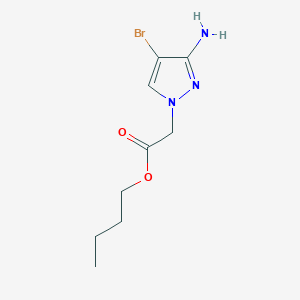
N-acetyl-N-benzylanthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-Benzylacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzylacetamido group attached to the benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Benzylacetamido)benzoic acid typically involves the acylation of benzylamine with acetic anhydride, followed by the reaction with benzoic acid. The process can be summarized as follows:
Acylation of Benzylamine: Benzylamine is reacted with acetic anhydride to form N-benzylacetamide.
Formation of 2-(N-Benzylacetamido)benzoic Acid: The N-benzylacetamide is then reacted with benzoic acid under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of 2-(N-Benzylacetamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: 2-(N-Benzylacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzoic acid derivatives.
科学研究应用
2-(N-Benzylacetamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
作用机制
The mechanism of action of 2-(N-Benzylacetamido)benzoic acid involves its interaction with specific molecular targets. The benzylacetamido group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of certain genes and proteins.
相似化合物的比较
Benzoic Acid: A simple aromatic carboxylic acid.
N-Benzylacetamide: An amide derivative of benzylamine.
2-Acetamidobenzoic Acid: An acetamido derivative of benzoic acid.
Comparison: 2-(N-Benzylacetamido)benzoic acid is unique due to the presence of both benzyl and acetamido groups, which confer distinct chemical and biological properties. Compared to benzoic acid, it has enhanced reactivity and potential for forming hydrogen bonds. Compared to N-benzylacetamide, it has an additional carboxylic acid group, which can participate in various chemical reactions.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
2-[acetyl(benzyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)16(19)20/h2-10H,11H2,1H3,(H,19,20) |
InChI 键 |
JOMIBSXPZITYFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O |
溶解度 |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)



![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)




